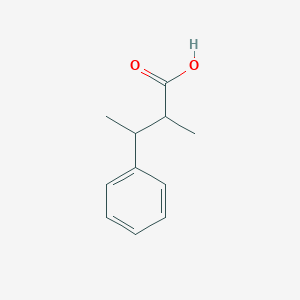

2-Methyl-3-phenylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19731-91-0 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-methyl-3-phenylbutanoic acid |

InChI |

InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13) |

InChI Key |

NRYIIIVJCVRSSH-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(C)C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)C(=O)O |

Pictograms |

Irritant |

Synonyms |

2-METHYL-3-PHENYLBUTYRIC ACID |

Origin of Product |

United States |

Foundational & Exploratory

2-Methyl-3-phenylbutanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, a carboxylic acid with the chemical formula C₁₁H₁₄O₂, possesses a chiral center, leading to different stereoisomers.[1] Below is a summary of its key chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C1=CC=CC=C1)C(C)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13) | PubChem[1] |

| InChIKey | NRYIIIVJCVRSSH-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Density | Data not readily available |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for this compound and can be found in the PubChem database. [1]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-arylpropionic acids can be adapted for this compound. A plausible synthetic route involves the Michael addition of a nucleophile to a suitable precursor, followed by hydrolysis. The synthesis of related (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues has been reported, providing a foundational methodology.[2][3]

Illustrative Synthetic Workflow:

Caption: A potential synthetic route to this compound.

Purification

Purification of the final compound can be achieved through standard laboratory techniques such as recrystallization or column chromatography.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water).

-

If necessary, treat with activated charcoal to remove colored impurities.

-

Hot filter the solution to remove any insoluble materials.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Analysis

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC can be employed for the separation and quantification of enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on its derivatives suggests potential anti-inflammatory and analgesic properties.[2][3]

Potential Anti-inflammatory Activity

Analogues of this compound have shown potent inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[2][3] These enzymes are key players in the inflammatory cascade. Inhibition of COX enzymes reduces the production of prostaglandins (B1171923), while 5-LOX inhibition decreases the synthesis of leukotrienes, both of which are potent inflammatory mediators.

Proposed Anti-inflammatory Signaling Pathway:

Caption: Potential mechanism of anti-inflammatory action.

Experimental Protocols for Biological Assays

In Vitro COX and 5-LOX Inhibition Assays:

-

Objective: To determine the inhibitory effect of this compound on COX-1, COX-2, and 5-LOX enzymes.

-

Methodology: Commercially available enzyme immunoassay (EIA) kits can be used. The compound is incubated with the respective enzyme and its substrate (arachidonic acid). The production of prostaglandins (for COX assays) or leukotrienes (for 5-LOX assay) is measured colorimetrically. The IC₅₀ values can then be calculated.[2][3]

In Vivo Carrageenan-Induced Paw Edema Model:

-

Objective: To evaluate the in vivo anti-inflammatory activity.

-

Methodology: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of rodents to induce inflammation. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[4]

Cytotoxicity Assay (MTT Assay):

-

Objective: To assess the potential toxicity of the compound on cell viability.

-

Methodology: Cells are seeded in 96-well plates and treated with various concentrations of this compound. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader, which is proportional to the number of viable cells.

Experimental Workflow for Biological Evaluation:

References

- 1. 2-Methyl-3-phenylbutyric acid | C11H14O2 | CID 29759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Elucidating the Structure of 2-Methyl-3-phenylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2-Methyl-3-phenylbutanoic acid. By detailing the experimental protocols and presenting key spectral data, this document serves as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure and Properties

This compound is a carboxylic acid with the chemical formula C₁₁H₁₄O₂.[1] Its molecular weight is approximately 178.23 g/mol .[1] The structure consists of a butanoic acid backbone with a methyl group at the second carbon (α-carbon) and a phenyl group at the third carbon (β-carbon). The presence of two chiral centers at positions 2 and 3 gives rise to four possible stereoisomers.

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.15 - 7.35 | Multiplet | 5H | Ar-H |

| ~2.90 | Multiplet | 1H | CH (C3) |

| ~2.60 | Multiplet | 1H | CH (C2) |

| ~1.30 | Doublet | 3H | CH₃ (at C3) |

| ~1.15 | Doublet | 3H | CH₃ (at C2) |

Note: Predicted chemical shifts based on typical values for similar structural motifs.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C=O (Carboxylic Acid) |

| ~142 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~45 | CH (C2) |

| ~40 | CH (C3) |

| ~20 | CH₃ (at C3) |

| ~15 | CH₃ (at C2) |

Note: Predicted chemical shifts based on typical values for similar structural motifs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | Moderate | [M - COOH]⁺ |

| 105 | High | [C₈H₉]⁺ (Phenylpropyl fragment) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 74 | High | McLafferty rearrangement product |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2970 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| ~920 | Broad | O-H bend (Carboxylic Acid) |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for a 300 MHz instrument. A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A spectral width of 220 ppm and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, involving bombardment of the sample with high-energy electrons (typically 70 eV). For LC-MS, Electrospray Ionization (ESI) is often used, where a high voltage is applied to the liquid sample to create an aerosol of charged droplets.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The prepared sample is placed in the beam of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Visualizing the Elucidation Process

The logical workflow for the structure elucidation of this compound can be visualized as a series of integrated analytical steps.

References

An In-depth Technical Guide to 2-Methyl-3-phenylbutanoic Acid (CAS 19731-91-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylbutanoic acid (CAS 19731-91-0), a key chemical intermediate in organic synthesis. This document consolidates available data on its chemical and physical properties, spectral information, and safety and handling guidelines. While direct biological activity of this compound is not extensively documented, its role as a structural motif in pharmacologically active molecules is highlighted.

Chemical and Physical Properties

This compound, also known by synonyms such as α,β-Dimethylhydrocinnamic acid, is a carboxylic acid with a phenyl substituent.[1] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 19731-91-0 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methyl-3-phenylbutyric acid, α,β-Dimethylhydrocinnamic acid, Benzenepropanoic acid, α,β-dimethyl- | [1] |

| Canonical SMILES | CC(C1=CC=CC=C1)C(C)C(=O)O | [1] |

| InChI | InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13) | [1] |

| Computed XLogP3 | 2.6 | [1] |

| Appearance | White to off-white solid (for related stereoisomers) | [2] |

| Density | 1.063 g/cm³ (for a stereoisomer) | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectral information.

| Spectrum Type | Description |

| ¹H NMR | Proton nuclear magnetic resonance data is available, providing information on the hydrogen atom environment in the molecule. |

| ¹³C NMR | Carbon-13 nuclear magnetic resonance data is available, detailing the carbon skeleton of the compound. |

| Mass Spectrometry (MS) | Mass spectral data can be used to determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid. |

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. This represents a generalized approach and would require optimization for specific laboratory conditions.

Caption: Generalized synthetic workflow for this compound.

For stereospecific synthesis, the use of chiral auxiliaries is a common strategy. For instance, the synthesis of the (2S,3S) stereoisomer can be achieved from an N-acyl-sultam, which directs the stereochemistry of subsequent alkylation steps.[3]

Biological Activity and Applications in Drug Development

There is limited publicly available information on the direct biological activity of this compound. Its primary role in the life sciences appears to be as a chemical building block for the synthesis of more complex, pharmacologically active molecules.

For example, a structurally related moiety is found in the angiotensin II receptor blocker, valsartan. The synthesis and biological evaluation of derivatives of valsartan, which incorporate a modified butanoic acid structure, have been reported.[4] These studies involve assays for antioxidant, antihypertensive, and urease enzyme inhibition activities.[4] This suggests that this compound could be a valuable starting material or intermediate for creating libraries of compounds for drug discovery.

The logical relationship for its use in drug development can be visualized as follows:

Caption: Role of this compound in the drug discovery process.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound (CAS 19731-91-0) is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and other areas of chemical research. While its intrinsic biological activity is not well-documented, its utility as a building block is evident from the literature on related complex molecules. Further research into the synthesis and applications of this compound and its derivatives could yield new and valuable chemical entities.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-phenylbutanoic acid, a chiral carboxylic acid, possesses two stereogenic centers, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The unique three-dimensional arrangement of these isomers can lead to significant differences in their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. Furthermore, it explores their potential biological significance, particularly in the context of anti-inflammatory activity, and delves into the underlying signaling pathways that may be modulated by these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and data to facilitate further investigation and application of these stereoisomers.

Introduction

Chirality is a fundamental concept in drug discovery and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This compound, with its two chiral centers, represents a key scaffold for the development of novel therapeutic agents. Understanding the distinct properties of each of its four stereoisomers—the enantiomeric pair (2R,3R) and (2S,3S), and the diastereomeric pair (2R,3S) and (2S,3R)—is crucial for targeted drug design and development. This guide aims to provide a detailed technical overview of these stereoisomers, covering their synthesis, separation, and characterization, as well as their potential biological activities.

Physicochemical Properties

| Property | Racemic this compound | (2R,3S)-2-Methyl-3-phenylbutanoic Acid | Other Stereoisomers |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [1] | 178.23 g/mol [2] | 178.23 g/mol |

| CAS Number | 19731-91-0[1] | 92140210-21-9 | Not available |

| XLogP3 | 2.6[1] | 2.6[2] | Predicted to be similar |

| Specific Rotation ([α]D) | 0° (racemic mixture) | Not available | Expected to be equal in magnitude and opposite in sign for enantiomers. Diastereomers will have different values. |

| Melting Point | Not available | Not available | Expected to differ between diastereomeric pairs. |

Synthesis and Chiral Separation

The preparation of enantiomerically pure stereoisomers of this compound can be achieved through stereoselective synthesis or by resolution of a racemic mixture.

Stereoselective Synthesis

Asymmetric synthesis provides a direct route to specific stereoisomers. One established method involves the use of chiral auxiliaries, such as Evans oxazolidinones. This approach allows for the diastereoselective alkylation of an N-acylated chiral auxiliary.

Workflow for Asymmetric Synthesis using an Evans Chiral Auxiliary:

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Diastereoselective Alkylation using an Evans Chiral Auxiliary (Adapted from a similar synthesis) [3]

-

Acylation: To a solution of (4S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium. After stirring for 15-30 minutes, add 3-phenylbutanoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Diastereoselective Alkylation: Cool the solution of the N-acylated oxazolidinone to -78 °C and add a lithium amide base (e.g., lithium diisopropylamide, LDA) to form the enolate. After stirring, add methyl iodide and continue stirring at low temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. After workup and purification of the alkylated product, cleave the chiral auxiliary using lithium hydroxide (B78521) in a mixture of THF and water. The chiral auxiliary can be recovered for reuse. Acidification of the aqueous layer followed by extraction yields the enantiomerically enriched this compound.

Chiral Resolution

Resolution techniques separate the stereoisomers from a racemic or diastereomeric mixture.

Lipases are commonly used enzymes for the kinetic resolution of chiral carboxylic acids and their esters due to their stereoselectivity. The enzyme selectively catalyzes the hydrolysis or esterification of one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the product.

Workflow for Enzymatic Resolution:

References

An In-depth Technical Guide to (2R,3S)-2-methyl-3-phenylbutanoic acid

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of the specific stereoisomer (2R,3S)-2-methyl-3-phenylbutanoic acid. The information is targeted towards researchers, scientists, and professionals in drug development.

Physicochemical Properties

Detailed experimental data for (2R,3S)-2-methyl-3-phenylbutanoic acid is limited in publicly available literature. The following table summarizes the computed physicochemical properties sourced from the PubChem database for this specific stereoisomer, alongside general data for the racemic mixture where available.[1][2]

| Property | Value | Data Type | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | --- | [1][2] |

| Molecular Weight | 178.23 g/mol | Computed | [1][2] |

| IUPAC Name | (2R,3S)-2-methyl-3-phenylbutanoic acid | --- | [2] |

| InChI | InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13)/t8-,9+/m0/s1 | --- | [2] |

| InChIKey | NRYIIIVJCVRSSH-DTWKUNHWSA-N | --- | [2] |

| Canonical SMILES | C--INVALID-LINK----INVALID-LINK--C(=O)O | --- | [2] |

| XLogP3 | 2.6 | Computed | [1][2] |

| Hydrogen Bond Donor Count | 1 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |

| Rotatable Bond Count | 3 | Computed | [2] |

| Exact Mass | 178.099379685 | Computed | [2] |

| Topological Polar Surface Area | 37.3 Ų | Computed | [2] |

Spectroscopic Data

Spectroscopic data for the specific (2R,3S)-2-methyl-3-phenylbutanoic acid stereoisomer is not explicitly available. However, spectral data for the racemic mixture of 2-methyl-3-phenylbutanoic acid can be found and are presented here as a reference. It is important to note that while the spectra of enantiomers are identical in achiral media, the spectra of diastereomers are distinct.

NMR Spectroscopy (for racemic this compound)[1]

Mass Spectrometry (for racemic this compound)[1]

-

GC-MS: Data is available in the NIST Mass Spectrometry Data Center.[1]

Infrared Spectroscopy (for racemic this compound)[1]

-

FTIR: Data obtained from a KBr wafer is available from SpectraBase.[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the asymmetric synthesis of (2R,3S)-2-methyl-3-phenylbutanoic acid was not found in the available literature. However, general strategies for the synthesis of chiral carboxylic acids involve either stereoselective synthesis or the resolution of a racemic mixture.

Proposed Stereoselective Synthesis Workflow

A potential synthetic route could involve a diastereoselective alkylation of a chiral enolate, followed by removal of the chiral auxiliary.

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha,beta-Dimethylhydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha,beta-Dimethylhydrocinnamic acid, systematically known as 2-methyl-3-phenylbutanoic acid, is a small molecule with potential applications in various scientific domains. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available spectral data and computational predictions. Due to a notable lack of extensive experimental research on this specific compound, this guide also incorporates established methodologies for the synthesis and analysis of structurally related phenylalkanoic acids. Furthermore, it explores the potential biological relevance of alpha,beta-Dimethylhydrocinnamic acid within the broader context of cinnamic acid derivatives, highlighting areas for future investigation.

Introduction

alpha,beta-Dimethylhydrocinnamic acid is a carboxylic acid characterized by a phenyl group and two methyl substituents on the aliphatic chain. Its structure presents opportunities for stereoisomerism, which can significantly influence its biological activity. While research on this specific molecule is limited, the broader class of cinnamic acid derivatives has garnered significant interest for its diverse pharmacological properties. This guide aims to consolidate the known information on alpha,beta-Dimethylhydrocinnamic acid and provide a framework for its further study.

Physical and Chemical Properties

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | alpha,beta-Dimethylhydrocinnamic acid, 2-methyl-3-phenylbutyric acid, 3-methyl-2-phenylbutanoic acid[1] |

| Molecular Formula | C₁₁H₁₄O₂[1] |

| Molecular Weight | 178.23 g/mol [1] |

| CAS Number | 19731-91-0[1] |

| Canonical SMILES | CC(C1=CC=CC=C1)C(C)C(=O)O[1] |

| InChI Key | NRYIIIVJCVRSSH-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | 282 °C (for 3-methyl-2-phenylbutyric acid) | Commercial Supplier Data |

| Solubility | Not Experimentally Determined | - |

| pKa | Not Experimentally Determined | - |

| XlogP | 2.6 | PubChem (Predicted)[1] |

Note: The provided boiling point is for a related isomer and should be considered an estimate. All other values are either not determined or are computational predictions. Experimental verification is highly recommended.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of alpha,beta-Dimethylhydrocinnamic acid. The following spectral data are available in public databases:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are available and provide detailed information about the carbon-hydrogen framework of the molecule.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of characteristic functional groups, such as the carbonyl (C=O) of the carboxylic acid and the aromatic C-H bonds.[1]

-

Mass Spectrometry (MS): Mass spectral data provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[1]

Experimental Protocols

Due to the limited availability of specific experimental protocols for alpha,beta-Dimethylhydrocinnamic acid, the following sections provide generalized yet detailed methodologies for the synthesis and analysis of structurally similar compounds. These protocols can be adapted and optimized for the target molecule.

Synthesis of Substituted Hydrocinnamic Acids

A plausible synthetic route for alpha,beta-Dimethylhydrocinnamic acid can be adapted from established methods for the synthesis of substituted carboxylic acids. One such approach is the alkylation of a phenylacetic acid derivative. The following diagram illustrates a conceptual workflow for the synthesis of the (S)-enantiomer of a related compound, which can be modified for the synthesis of racemic alpha,beta-Dimethylhydrocinnamic acid.

Caption: Conceptual workflow for the synthesis of alpha,beta-Dimethylhydrocinnamic acid.

Detailed Methodology (Adapted from general procedures):

-

Deprotonation: To a solution of a suitable chiral base (for enantioselective synthesis) or a strong non-chiral base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a solution of phenylacetic acid in the same solvent is added dropwise.

-

Alkylation: After stirring for a period to ensure complete deprotonation, the alkylating agent (e.g., 2-bromopropane) is added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Analytical Methods

Accurate analysis of alpha,beta-Dimethylhydrocinnamic acid is essential for purity assessment and quantification. The following are representative protocols for gas and liquid chromatography.

Due to the polar nature of carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.

Caption: General workflow for GC-MS analysis of carboxylic acids.

Detailed Methodology (Representative):

-

Sample Preparation and Derivatization:

-

Extract the analyte from the sample matrix using a suitable organic solvent.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried residue.

-

Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Temperature Program: An initial oven temperature of around 80 °C, ramped to a final temperature of approximately 280 °C.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

-

Reversed-phase HPLC is a common technique for the analysis of carboxylic acids. For chiral separation, a specialized chiral stationary phase is required.

Caption: General workflow for chiral HPLC analysis.

Detailed Methodology (Representative for Chiral Separation):

-

Chromatographic Conditions:

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm).

-

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of alpha,beta-Dimethylhydrocinnamic acid in any signaling pathways. However, the broader class of phenylpropanoids and cinnamic acid derivatives are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

The structural similarity of alpha,beta-Dimethylhydrocinnamic acid to other biologically active phenylalkanoic acids suggests that it may interact with various biological targets. The presence of the carboxylic acid group and the lipophilic phenyl ring are key features that can govern its pharmacokinetic and pharmacodynamic properties.

The following diagram illustrates a hypothetical relationship where alpha,beta-Dimethylhydrocinnamic acid, as a member of the phenylalkanoic acid class, might be investigated for its potential biological effects.

Caption: Potential areas for investigating the biological activity of alpha,beta-Dimethylhydrocinnamic acid.

Further research is required to determine if alpha,beta-Dimethylhydrocinnamic acid possesses any significant biological activity and to elucidate the potential mechanisms and signaling pathways involved.

Conclusion

alpha,beta-Dimethylhydrocinnamic acid is a compound for which detailed experimental characterization is currently lacking. This technical guide has compiled the available computational and spectral data and provided a framework of established experimental protocols for its synthesis and analysis based on structurally related molecules. The potential for biological activity, given its classification as a phenylalkanoic acid, underscores the need for future research to explore its pharmacological properties and potential therapeutic applications. This guide serves as a foundational resource to stimulate and support such investigations.

References

An In-depth Technical Guide on 2-Methyl-3-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 2-Methyl-3-phenylbutanoic acid, alongside detailed hypothetical experimental protocols for its characterization and potential biological activity screening.

Core Physicochemical Properties

This compound is a carboxylic acid with a molecular structure incorporating a phenyl group. Its properties are fundamental for any research or development application, from solubility testing to analytical method development.

| Property | Value | Source |

| Molecular Formula | C11H14O2 | |

| Molecular Weight | 178.23 g/mol | |

| Monoisotopic Mass | 178.099379685 Da | |

| IUPAC Name | This compound | |

| CAS Number | 19731-91-0 |

Hypothetical Biological Activity Screening

While the specific biological activities of this compound are not extensively documented in the provided search results, its structural motifs suggest potential interactions with various biological targets. A hypothetical screening cascade could be employed to elucidate its pharmacological profile.

Proposed Signaling Pathway Interaction

Given its structure, this compound could potentially modulate pathways involved in inflammation or metabolic regulation. A hypothetical target could be a G-protein coupled receptor (GPCR) that is known to be activated by fatty acid-like molecules.

Experimental Protocols

The following sections detail standardized, hypothetical protocols for the characterization and screening of this compound.

Molecular Weight Verification by Mass Spectrometry

Objective: To experimentally confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

-

Acquire mass spectra in both positive and negative ion modes.

-

In positive ion mode, expect to observe the protonated molecule [M+H]+ and potentially sodium [M+Na]+ or potassium [M+K]+ adducts.

-

In negative ion mode, expect to observe the deprotonated molecule [M-H]-.

-

-

Data Interpretation: Calculate the theoretical exact mass of the expected ions and compare them with the experimentally observed m/z values. The high-resolution mass measurement should be within a 5 ppm error margin.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for screening a compound like this compound for biological activity.

The Diverse Biological Activities of 2-Methyl-3-phenylbutanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Methyl-3-phenylbutanoic acid represent a versatile class of small molecules that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research into these compounds, with a focus on their anti-inflammatory, immunomodulatory, antihypertensive, and anticancer properties. This document is intended to be a comprehensive resource, detailing the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with these promising therapeutic candidates.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the anti-inflammatory and analgesic potential of this compound derivatives. These compounds have been shown to exert their effects primarily through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).

The pharmacological effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit COX and LOX enzymes. These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) (by COX) and leukotrienes (by LOX)[1].

Quantitative Data: COX and 5-LOX Inhibition

Several studies have quantified the inhibitory potency of various this compound derivatives against COX and 5-LOX enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. A lower IC50 value indicates a more potent inhibitor.

A series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues have demonstrated significant inhibitory activity. For instance, compounds FM4, FM10, and FM12 were identified as potent inhibitors of COX-2, with IC50 values of 0.74 µM, 0.69 µM, and 0.18 µM, respectively. These compounds also showed significant inhibition of COX-1[1][2][3][4][5]. The majority of the compounds in this series were also found to be potent inhibitors of the 5-LOX enzyme[1][2][3][4][5].

Table 1: In Vitro COX and 5-LOX Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Target Enzyme | IC50 (µM) |

| FM4 | COX-2 | 0.74 |

| FM10 | COX-2 | 0.69 |

| FM12 | COX-2 | 0.18 |

| FM4 | COX-1 | Potent |

| FM10 | COX-1 | Potent |

| FM12 | COX-1 | Potent |

| Series FM1-12 | 5-LOX | Potent |

Note: "Potent" indicates significant inhibitory activity was observed, though specific IC50 values for COX-1 were not detailed in the same manner as for COX-2 in the primary source.

Signaling Pathway: Inhibition of Prostaglandin and Leukotriene Synthesis

The anti-inflammatory action of these derivatives stems from their ability to block the enzymatic activity of COX and 5-LOX, thereby inhibiting the synthesis of prostaglandins and leukotrienes from arachidonic acid.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Methyl-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard profile of 2-Methyl-3-phenylbutanoic acid. The information is intended to inform researchers, scientists, and professionals in the drug development sector about the potential risks associated with the handling and use of this compound, and to provide guidance on standard experimental protocols for hazard assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are skin sensitization and serious eye irritation.[1][2]

GHS Classification

The GHS classification for this compound is summarized in the table below. This classification is based on aggregated data from notifications to the ECHA C&L Inventory.[1][2]

| Hazard Class | Category |

| Skin Sensitization | 1 |

| Serious Eye Damage/Eye Irritation | 2 |

Pictograms and Signal Word

| Pictogram | Signal Word |

|

| Warning |

Hazard and Precautionary Statements

The following hazard (H) and precautionary (P) statements are associated with this compound[1][2]:

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P321: Specific treatment (see supplemental first aid instructions on this label).

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data Summary

Table 1: Summary of Known Toxicological Endpoints

| Toxicological Endpoint | Result | Reference |

| Acute Oral Toxicity | Data not available | |

| Acute Dermal Toxicity | Data not available | |

| Acute Inhalation Toxicity | Data not available | |

| Skin Corrosion/Irritation | May cause an allergic skin reaction (Skin Sensitizer (B1316253), Category 1) | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Eye Irritant, Category 2) | [1][2] |

| Respiratory Sensitization | Data not available | |

| Germ Cell Mutagenicity | Data not available | |

| Carcinogenicity | Data not available | |

| Reproductive Toxicity | Data not available | |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | |

| Aspiration Hazard | Data not available |

Experimental Protocols

The following sections detail the standard methodologies for assessing the key hazards associated with this compound. These protocols are based on internationally recognized OECD guidelines.

Skin Sensitization

The potential of a substance to induce skin sensitization is typically assessed using methods like the Local Lymph Node Assay (LLNA), which is described in OECD Test Guideline 429 .

Methodology: Local Lymph Node Assay (LLNA) - OECD 429

-

Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of topical application of the test substance. This proliferation is proportional to the dose and potency of the sensitizing substance.

-

Test Animals: Mice (typically female CBA/J or BALB/c strains) are used.

-

Procedure:

-

A minimum of four animals are used per dose group, with at least three concentrations of the test substance, plus a negative control (vehicle) and a positive control.

-

The test substance is applied topically to the dorsum of both ears for three consecutive days.

-

On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Five hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting.

-

-

Data Analysis: The stimulation index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3.

Serious Eye Irritation

The potential for a substance to cause serious eye irritation or damage is evaluated according to OECD Test Guideline 405 .

Methodology: Acute Eye Irritation/Corrosion - OECD 405

-

Principle: The test substance is applied to the eye of a single animal, and the effects are observed and graded at specific intervals.

-

Test Animals: Albino rabbits are the preferred species.[3]

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[4]

-

The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[5] Observations may be extended up to 21 days if the effects are not resolved.[4][5]

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized grading system.

-

-

Data Analysis: The classification of the substance's eye irritation potential is based on the severity and reversibility of the observed ocular lesions.

Mechanistic Insights and Signaling Pathways

While specific mechanistic studies on this compound are not available, the following diagrams illustrate the generally accepted signaling pathways involved in skin sensitization and the physiological response to eye irritation.

Skin Sensitization Signaling Pathway

Chemical sensitizers are typically electrophilic and can react with skin proteins to form haptens. These modified proteins are then recognized by the immune system, leading to the activation of dendritic cells and T-lymphocytes, which orchestrates an inflammatory response upon subsequent exposure. Key signaling pathways involved include the Keap1-Nrf2 pathway, which responds to oxidative stress induced by the chemical, and MAPK signaling pathways.

Caption: Generalized signaling pathway for skin sensitization.

Ocular Irritation Response Workflow

Eye irritation from a chemical substance involves a direct damaging effect on the cells of the cornea and conjunctiva. This initial damage triggers the release of inflammatory mediators, leading to vasodilation (redness), increased vascular permeability (edema), and stimulation of nerve endings (pain and itching).

Caption: Workflow of the physiological response to an ocular irritant.

Hazard Assessment Workflow

The following diagram outlines a logical workflow for the safety and hazard assessment of a chemical like this compound, incorporating in silico, in vitro, and in vivo methods.

Caption: Logical workflow for chemical hazard assessment.

Conclusion

The available data indicates that this compound is a skin sensitizer and causes serious eye irritation. Professionals handling this substance should adhere to the recommended precautionary measures, including the use of appropriate personal protective equipment, to minimize exposure and mitigate risks. While comprehensive toxicological data is currently lacking, the standard OECD test guidelines provide a clear framework for any future safety assessments that may be required for regulatory or drug development purposes. It is recommended that further testing be conducted to fully characterize the toxicological profile of this compound, particularly concerning acute toxicity, genotoxicity, and reproductive toxicity, if widespread use is anticipated.

References

- 1. Assessing the mutagenic potential of methyl phenlactonoate 3 and Nijmegen-1 in bacterial reverse mutation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-3-phenylbutyric acid | C11H14O2 | CID 29759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro differentiation of skin sensitizers by cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric Oxide Signal Transduction and Its Role in Skin Sensitization [biomolther.org]

- 5. drashtieyehospital.in [drashtieyehospital.in]

Spectroscopic Analysis of 2-Methyl-3-phenylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-phenylbutanoic acid (CAS No: 19731-91-0), a compound of interest in various chemical and pharmaceutical research fields. This document outlines the available spectroscopic information, details the experimental protocols for acquiring such data, and presents a logical workflow for the structural elucidation of this molecule.

Spectroscopic Data Summary

While the existence of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound is confirmed in public databases, the specific, detailed quantitative data from the original spectra is not publicly available.[1][2] The following tables are structured to present such data clearly. In the absence of the specific peak data, representative data based on the compound's structure is included for illustrative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Parameter | ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |

| Instrument | BRUKER AC-300[1] | BRUKER AC-300[1] |

| Solvent | DMSO-d6[3] | Not Specified |

| Reference | Tetramethylsilane (B1202638) (TMS)[3] | Not Specified |

| Frequency | 300 MHz[1] | Not Specified |

| Chemical Shifts (δ) in ppm | Data not publicly available. | Data not publicly available. |

Table 2: Infrared (IR) Spectroscopy Data

| Parameter | Value |

| Technique | Fourier-Transform Infrared (FTIR) Spectroscopy, KBr Wafer[1] |

| Sample Source | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1] |

| Key Absorption Bands (cm⁻¹) | Data not publicly available. |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS)[1] |

| Ionization Mode | Not Specified |

| Key Fragments (m/z) | 105, 122[1] |

| Top Peak (m/z) | 74[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as DMSO-d6, to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.[3] A small amount of tetramethylsilane (TMS) is added as an internal reference for chemical shifts.

-

Instrumentation: A Bruker AC-300 NMR spectrometer, or an equivalent instrument, is used for analysis.[1]

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is used, and a longer acquisition time and/or a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Wafer/Pellet Technique):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

-

The homogenous mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.[1]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.

-

The KBr pellet containing the sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the various functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-H stretches, and aromatic C=C stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction (GC-MS):

-

A dilute solution of this compound in a volatile organic solvent is prepared.

-

The sample is injected into a gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

The separated compound then elutes from the GC column and enters the ion source of the mass spectrometer.

-

-

Ionization: In the ion source, the molecules are bombarded with electrons (Electron Ionization - EI) or subjected to a chemical reagent gas (Chemical Ionization - CI) to form ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which corresponds to the molecular weight of the compound) and the fragmentation pattern, which provides structural information.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Methyl-3-phenylbutanoic Acid: From Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-phenylbutanoic acid, also known by its synonym α,β-Dimethylhydrocinnamic acid, is a carboxylic acid with a notable chemical structure that has found applications in various scientific domains. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this guide provides a comprehensive overview of its chemical properties, established synthesis methodologies, and its relevance in contemporary research and development. This document serves as a technical resource, consolidating key data, experimental protocols, and conceptual frameworks to facilitate a deeper understanding and application of this compound.

Chemical and Physical Properties

This compound is a chiral compound, existing as a racemic mixture and as distinct stereoisomers. Its fundamental properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | α,β-Dimethylhydrocinnamic acid, 2-Methyl-3-phenylbutyric acid | --INVALID-LINK-- |

| CAS Number | 19731-91-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥98% (typical commercial grade) | --INVALID-LINK-- |

Historical Context and Discovery

Despite extensive searches of chemical literature, the precise historical details surrounding the initial discovery and synthesis of this compound remain elusive. Early chemical literature often focused on broader classes of compounds, and it is plausible that this specific acid was first synthesized as one of many derivatives in a larger study on alkylated phenylalkanoic acids without being the primary subject of the research. The synthesis of related structures, such as phenylacetic acid and its derivatives, has been a subject of chemical investigation since the late 19th and early 20th centuries. Methodologies for the alkylation of arylacetic acids have evolved significantly over time, from classical approaches to modern stereoselective methods. It is likely that the first synthesis of this compound was achieved through one of these early, non-stereoselective alkylation techniques.

Synthesis Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A common conceptual pathway involves the alkylation of a phenylacetic acid derivative.

General Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the carbon-carbon bonds formed during the alkylation steps. This leads back to simpler, more readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Alkylation of Phenylacetic Acid (A Representative, Non-Stereoselective Method)

While a specific historical protocol for this compound is not available, a general procedure for the α-alkylation of phenylacetic acid derivatives can be described. This protocol is illustrative of the chemical principles involved.

Objective: To synthesize this compound via a two-step alkylation of a phenylacetic acid ester.

Materials:

-

Methyl phenylacetate (B1230308)

-

Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Methyl iodide (CH₃I)

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Magnesium sulfate (B86663) (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

First Alkylation (Methylation):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl phenylacetate in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the flask. Stir the mixture for 30 minutes to ensure complete enolate formation.

-

Add methyl iodide dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-methylated ester.

-

-

Second Alkylation (Introduction of the second methyl group at the β-position of the final product is more complex and would likely proceed via a different strategy, for instance, starting from a different precursor. A more plausible route to the target molecule would involve the alkylation of a suitable precursor that already contains one of the methyl groups).

A more direct, albeit still generalized, conceptual workflow for the synthesis is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Applications

While specific and extensive pharmacological studies on this compound are not widely published, its structural motifs are present in various biologically active molecules. Phenylalkanoic acids, as a class, are known to interact with various biological targets. For instance, some derivatives of phenylpropanoic acid have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid and glucose metabolism.

The presence of chiral centers in this compound suggests that its stereoisomers could exhibit different biological activities, a common phenomenon in pharmacology. The development of stereoselective syntheses would be crucial for exploring the specific properties of each enantiomer and diastereomer.

Future Directions

The study of this compound and its derivatives presents several opportunities for future research:

-

Stereoselective Synthesis: The development of efficient and scalable stereoselective synthetic routes would enable the preparation of enantiopure and diastereomerically pure samples. This would be the first step towards understanding the specific biological roles of each isomer.

-

Pharmacological Screening: A systematic evaluation of the biological activity of the individual stereoisomers of this compound against a panel of relevant biological targets (e.g., nuclear receptors, enzymes) could uncover novel therapeutic applications.

-

Derivatization and SAR Studies: The synthesis of a library of derivatives with modifications at the carboxylic acid, the phenyl ring, and the alkyl backbone would allow for the exploration of structure-activity relationships (SAR) and the optimization of any identified biological activity.

The logical relationship for future research can be visualized as follows:

Caption: Logical progression for future research on this compound.

Conclusion

This compound represents a simple yet intriguing chiral molecule whose full potential is yet to be explored. While its historical origins are not clearly defined, the principles of its synthesis are well-established within the realm of organic chemistry. This guide has provided a consolidated overview of its known properties and a framework for its synthesis and future investigation. For researchers and professionals in drug development, this compound and its derivatives may offer a starting point for the design of novel small molecules with interesting biological activities. Further exploration, particularly through stereoselective synthesis and pharmacological evaluation, is warranted to fully elucidate the scientific and therapeutic value of this compound.

Technical Guide on the Theoretical Study of 2-Methyl-3-phenylbutanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyl-3-phenylbutanoic Acid

This compound is a carboxylic acid with the molecular formula C₁₁H₁₄O₂. It is a derivative of butanoic acid with methyl and phenyl substituents. While extensive experimental and theoretical studies on this specific molecule are limited, its structural motifs are common in organic chemistry and medicinal chemistry, suggesting its potential for further investigation. This document outlines its known computational properties and proposes a standardized workflow for its in-depth theoretical analysis.

Known Identifiers and Computed Properties

The following data has been aggregated from the PubChem database. These properties are computationally derived and provide a baseline for further theoretical investigation.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19731-91-0 | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| SMILES | CC(C1=CC=CC=C1)C(C)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13) | PubChem[1] |

| InChIKey | NRYIIIVJCVRSSH-UHFFFAOYSA-N | PubChem[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem[1][2] |

| Exact Mass | 178.099379685 Da | PubChem[1][2] |

| XLogP3 | 2.6 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1][2] |

| Heavy Atom Count | 13 | PubChem |

Proposed Experimental Protocol for Theoretical Analysis

The following section details a robust, multi-step computational methodology for a comprehensive theoretical study of this compound.

Computational Method

The recommended approach is to use Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for a molecule of this size.

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) basis set. This set is extensive and includes diffuse functions (++) for accurately describing anions and p and d polarization functions for non-hydrogen and hydrogen atoms, respectively.

-

Software: A standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

Geometry Optimization and Vibrational Analysis

-

Initial Structure: The initial 3D structure of this compound can be built using software like Avogadro or GaussView.

-

Optimization: A full geometry optimization should be performed in the gas phase using the selected DFT method (B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule. The convergence criteria should be set to tight to ensure a true minimum is found.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also yield important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic and Reactivity Analysis

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-deficient areas susceptible to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into intramolecular interactions, charge delocalization, and hyperconjugative effects, which are crucial for understanding the molecule's stability.

The logical flow of this proposed theoretical study is visualized below.

Caption: Proposed workflow for the theoretical analysis of this compound.

Potential Applications in Drug Development

For professionals in drug development, theoretical studies can provide valuable preliminary data.

-

Pharmacophore Modeling: The optimized 3D structure and MEP map can be used to identify key pharmacophoric features.

-

QSAR Studies: Calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) can serve as inputs for Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity.

-

Metabolic Stability: The MEP and FMO analysis can help predict sites susceptible to metabolic transformation by enzymes like Cytochrome P450.

A potential extension of this workflow, particularly relevant for drug development, would involve molecular docking studies.

Caption: Logical workflow for molecular docking studies.

By following this structured theoretical protocol, researchers can generate a comprehensive dataset to elucidate the structural, electronic, and reactive properties of this compound, paving the way for its potential application in various scientific domains.

References

Quantum Chemical Analysis of 2-Methyl-3-phenylbutanoic Acid: A Technical Overview

For Immediate Release

[City, State] – December 21, 2025 – A comprehensive technical guide on the quantum chemical calculations for 2-Methyl-3-phenylbutanoic acid remains a subject of ongoing research, as publicly available, in-depth computational studies on this specific molecule are limited. This document serves as a foundational guide for researchers, scientists, and drug development professionals, outlining the standard theoretical methodologies and potential applications for such an analysis.

Molecular Properties and Structure

This compound, with the chemical formula C₁₁H₁₄O₂, is a carboxylic acid containing a phenyl group and two methyl groups.[1][2] Its structure presents interesting stereochemical possibilities and conformational flexibility, making it a candidate for theoretical investigation to understand its electronic and structural properties. Basic computed properties for this molecule are available in public databases.[1][2]

Theoretical Framework for Quantum Chemical Calculations

A detailed theoretical investigation of this compound would typically involve Density Functional Theory (DFT) calculations. This approach provides a good balance between computational cost and accuracy for molecules of this size.

Computational Workflow

The logical workflow for performing quantum chemical calculations on this compound is outlined below. This process would involve geometry optimization, frequency analysis, and the calculation of various electronic properties.

Caption: A typical workflow for quantum chemical calculations.

Hypothetical Data Presentation

Should quantum chemical calculations be performed, the resulting data would be organized into tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Hypothetical)

This table would present the bond lengths, bond angles, and dihedral angles of the lowest energy conformer of this compound as calculated by a specified theoretical method.

| Parameter | Bond/Angle/Dihedral | Calculated Value (Å or °) |

| Bond Length | Cα - Cβ | Value |

| C=O | Value | |

| O-H | Value | |

| Bond Angle | Cα - Cβ - Cγ | Value |

| O=C-O | Value | |

| Dihedral Angle | H-O-C=O | Value |

Table 2: Calculated Vibrational Frequencies (Hypothetical)

This table would list the key vibrational frequencies and their corresponding assignments, which are crucial for interpreting experimental infrared (IR) and Raman spectra.

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity (km/mol) |

| Value | O-H stretch | Value |

| Value | C=O stretch | Value |

| Value | Phenyl ring C-H stretch | Value |

| Value | C-H bend | Value |

Table 3: Electronic Properties (Hypothetical)

This table would summarize important electronic properties derived from the calculations, which are essential for understanding the molecule's reactivity and kinetic stability.

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Detailed Experimental and Computational Protocols

A standard computational protocol for this molecule would be as follows:

-

Initial Structure: The initial 3D coordinates of this compound would be obtained from a database such as PubChem.[1][2]

-

Computational Method: DFT calculations would be performed using a popular functional, such as B3LYP, which is known to provide reliable results for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), would be employed to describe the atomic orbitals.

-

Geometry Optimization: The initial structure would be optimized to find the minimum energy conformation. The optimization would be considered complete when the forces on the atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.

-

Frequency Analysis: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to simulate the infrared spectrum.

-

Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.

Logical Relationships in Molecular Orbital Analysis

The relationship between key molecular orbitals and the resulting electronic properties can be visualized to understand the molecule's chemical behavior.

Caption: Relationship between frontier orbitals and electronic properties.

Conclusion

While a dedicated computational study on this compound is not yet available in the scientific literature, this guide provides a comprehensive framework for how such an investigation would be conducted. The methodologies and data presentation formats outlined here represent the standard practices in the field of computational chemistry. The insights gained from such calculations would be invaluable for understanding the molecule's structure, stability, and reactivity, which are critical aspects for its potential applications in drug development and materials science. Further research is warranted to perform these calculations and validate the theoretical models with experimental data.

References

An In-depth Technical Guide to the Solvatochromism of 2-Methyl-3-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract